molecular formula C8H12F3NO2 B1475971 1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one CAS No. 2098062-92-9

1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one

Cat. No.: B1475971
CAS No.: 2098062-92-9
M. Wt: 211.18 g/mol
InChI Key: OVHUVKSZWJWWGJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one is a chemical building block of significant interest in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents. Its structure, featuring a pyrrolidine ring with a hydroxymethyl substituent and a trifluoromethyl ketone moiety, is designed for interaction with specific biological targets. Compounds with this general scaffold are frequently investigated as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL is a primary regulator of 2-arachidonoylglycerol (2-AG) signaling, and its inhibition offers a promising therapeutic strategy for a range of conditions, including pain, inflammatory diseases, anxiety, cancer, and neurodegenerative disorders such as Alzheimer's disease . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance a compound's metabolic stability, binding affinity, and membrane permeability . This product is intended for research applications as a critical synthetic intermediate. It can be utilized in the preparation of more complex carbamate derivatives that are known to act as irreversible or potent MAGL inhibitors . Researchers can employ this compound to explore structure-activity relationships, optimize lead compounds, and develop new candidates for preclinical studies targeting the endocannabinoid pathway. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1,1,1-trifluoro-3-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)4-12-2-1-6(3-12)5-13/h6,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHUVKSZWJWWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound is known to enhance its binding affinity to certain enzymes and proteins, facilitating specific biochemical reactions. For instance, the compound can interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The trifluoromethyl group may also contribute to the compound’s stability and reactivity in biochemical environments.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with specific receptors or signaling molecules, leading to changes in downstream signaling cascades. Additionally, the compound’s impact on gene expression can result in altered protein synthesis and cellular responses, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Nitrogen-Containing Rings

(a) Pyridine Derivatives
  • 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one (CAS: 71046-13-4): Molecular Formula: C$9$H$8$F$_3$NO Key Differences: Replaces pyrrolidine with a methyl-substituted pyridine ring. Applications: Likely used in agrochemicals due to pyridine’s stability.
  • 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one (CAS: 219726-54-2): Molecular Formula: C$8$H$6$F$_3$NO Key Differences: Pyridin-4-yl substitution alters electronic distribution compared to pyrrolidine. The absence of a hydroxymethyl group limits hydrogen-bonding interactions.
(b) Pyrrolidine/Piperidine Analogs
  • 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one (CAS: 2090848-90-9): Molecular Formula: C$7$H${10}$F$3$NO$2$ Key Differences: Features a hydroxyl (-OH) directly on the pyrrolidine ring instead of hydroxymethyl. This reduces steric bulk but limits flexibility in derivatization.
  • 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one (CAS: 2092462-09-2): Molecular Formula: C$8$H${12}$F$3$NO$2$ Key Differences: Six-membered piperidine ring increases conformational flexibility compared to pyrrolidine. The hydroxyl group’s position affects target binding in biological systems.
(c) Heteroaromatic Replacements
  • 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one (CAS: 1342197-54-9):
    • Molecular Formula : C$7$H$7$F$3$N$2$O
    • Key Differences : Pyrazole ring introduces aromaticity and a methyl group. The planar structure may enhance binding to flat enzymatic pockets but lacks the hydroxymethyl’s solubility benefits.

Structural and Functional Impact of Substituents

Compound Ring Type Substituent Molecular Weight Key Properties
Target Compound Pyrrolidine 3-(hydroxymethyl) ~230.18* High polarity, hydrogen bonding
3-(6-Methylpyridin-2-yl) analog Pyridine 6-methyl 203.17 Aromatic, metabolic stability
3-(3-Hydroxypyrrolidin-1-yl) Pyrrolidine 3-hydroxyl 215.15 Reduced steric hindrance
3-(3-Hydroxypiperidin-1-yl) Piperidine 3-hydroxyl 229.18 Flexible ring, enhanced bioavailability
3-(1-Methylpyrazol-4-yl) Pyrazole 1-methyl 200.14 Aromatic, planar structure

*Calculated based on C$8$H${11}$F$3$NO$2$.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,1-trifluoro-substituted ketones bearing nitrogen heterocycles like pyrrolidine typically involves:

  • Introduction of the trifluoromethyl group on a propan-2-one backbone.
  • Subsequent nucleophilic substitution or amination to install the pyrrolidine ring.
  • Functionalization of the pyrrolidine ring at the 3-position with a hydroxymethyl group.

This approach is supported by known methods for preparing 1,1,1-trifluoro-3-hydroxypropan-2-yl derivatives and their carbamate analogs, as described in patent EP3328849B9, which details the preparation of trifluoro-substituted hydroxypropan-2-yl carbamates via reaction of amines with trifluoromethylated intermediates.

Specific Preparation Routes

Preparation via Amine Reaction with Trifluoromethylated Precursors

  • Starting Materials : The key intermediate is often a trifluoro-substituted ketone or halogenated trifluoro compound such as 1,1,1-trifluoro-3-chloropropan-2-one.
  • Amination Step : The pyrrolidine ring, functionalized or unfunctionalized, is reacted with the trifluoromethylated ketone intermediate. This nucleophilic substitution introduces the pyrrolidin-1-yl group at the 3-position of the propan-2-one.
  • Hydroxymethyl Functionalization : The 3-position hydroxymethyl group on the pyrrolidine ring can be introduced by selective hydroxymethylation of the pyrrolidine nitrogen-substituted intermediate, often via formaldehyde or related reagents under controlled conditions.

This method is consistent with standard carbamate formation and amination techniques, which are well documented in synthetic organic chemistry.

Reaction Conditions and Yields

The preparation of trifluoromethylated ketones with nitrogen heterocycles typically requires:

Step Reagents/Conditions Typical Yield Range Notes
Trifluoromethyl ketone synthesis Fluorination reagents or trifluoroacetyl precursors 60-85% Requires careful handling of fluorinated reagents
Amination with pyrrolidine Pyrrolidine or substituted pyrrolidine, base (e.g., N-ethyl-N,N-diisopropylamine), solvent (NMP or DMF), 60-130 °C, 3-16 h 30-70% Elevated temperature promotes substitution
Hydroxymethylation Formaldehyde or paraformaldehyde, mild base or acid catalyst Variable (40-70%) Selective functionalization on pyrrolidine ring

Yields can vary depending on the purity of intermediates and reaction scale. For example, amination reactions conducted at 130 °C in 1-methyl-pyrrolidin-2-one with N-ethyl-N,N-diisopropylamine have shown yields ranging from 6% to 39% for related amine substitution reactions.

Representative Experimental Procedure

A typical preparation might proceed as follows:

  • Synthesis of 1,1,1-trifluoro-3-chloropropan-2-one : Starting from trifluoroacetyl precursors, chlorination at the 3-position yields the halogenated intermediate.
  • Nucleophilic substitution with 3-(hydroxymethyl)pyrrolidine : The pyrrolidine derivative is reacted with the chlorinated intermediate in the presence of a base such as N-ethyl-N,N-diisopropylamine in a polar aprotic solvent (e.g., NMP) at elevated temperature (~130 °C) for several hours.
  • Purification : The crude product is purified by flash chromatography or preparative HPLC to isolate the desired trifluoromethyl ketone with the pyrrolidine substituent.
  • Characterization : Confirmed by NMR, LC-MS, and purity assays.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Advantages Limitations
Amination of trifluoromethyl ketone 1,1,1-trifluoro-3-chloropropan-2-one, 3-(hydroxymethyl)pyrrolidine Base, polar aprotic solvent, 60-130 °C, 3-16 h Direct introduction of pyrrolidine Moderate yields, requires careful temperature control
Modular multicomponent coupling (inspired) Dione, acetal, nitrile, amine intermediates One-pot, base addition, solvent exchange Efficient, tolerant of substitutions More complex, may require optimization for target compound
Hydroxymethylation post-amine formation Formaldehyde, mild acid/base catalyst Room temperature to mild heating Selective functionalization Additional step, potential side reactions

Research Findings and Notes

  • The trifluoromethyl group imparts significant chemical stability and lipophilicity, which is beneficial for biological activity but can complicate synthesis due to reagent sensitivity.
  • The pyrrolidine ring hydroxymethylation is typically performed after ring installation to avoid interfering with nucleophilic substitution steps.
  • Reaction optimization often involves balancing temperature to maximize substitution while minimizing decomposition or side reactions.
  • Use of polar aprotic solvents like NMP or DMF is common to facilitate nucleophilic substitution on trifluoromethylated ketones.
  • Purification challenges arise due to the polarity and fluorine content; preparative HPLC is often employed for high purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 1,1,1-trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves condensation of trifluoroacetone derivatives with functionalized pyrrolidines. Key steps include:

  • Use of trifluoroacetic anhydride or fluorinated ketones to introduce the trifluoromethyl group .
  • Controlled nucleophilic substitution at the pyrrolidine nitrogen, with hydroxymethylation via formaldehyde or hydroxymethyl reagents .
  • Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like over-alkylation. Yields range from 40–70%, depending on steric hindrance from the pyrrolidine substituents .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the hydroxymethyl-pyrrolidine orientation. SHELX software (e.g., SHELXL) is used for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl chemical shifts (δ ≈ -70 ppm), while 1H^{1}\text{H} NMR resolves pyrrolidine ring protons (δ 2.5–3.5 ppm) and hydroxymethyl protons (δ 3.7–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What are the key reactivity trends of the trifluoromethyl ketone moiety in this compound?

  • Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, enabling:

  • Nucleophilic additions (e.g., Grignard reagents, amines) to form tertiary alcohols or imines .
  • Condensation with hydrazines or hydroxylamines to generate hydrazones or oximes, useful in bioactivity screening .
  • Resistance to reduction under mild conditions, requiring stronger agents like LiAlH4_4 for carbonyl conversion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what contradictions exist between in silico and experimental data?

  • Answer :

  • Molecular docking : Predicts binding to enzymes like serine hydrolases or kinases, leveraging the hydroxymethyl group for hydrogen bonding and the trifluoromethyl group for hydrophobic interactions .
  • Contradictions : In silico models may overestimate affinity due to rigid-body approximations, whereas experimental IC50_{50} values (e.g., from fluorescence polarization assays) often show weaker inhibition (µM range) . Adjust force fields (e.g., AMBER) to account for pyrrolidine ring flexibility .

Q. What strategies resolve crystallographic ambiguities in this compound’s solid-state structure, particularly regarding hydroxymethyl group conformation?

  • Answer :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density from flexible hydroxymethyl conformers .
  • Low-temperature crystallography (100 K): Reduces thermal motion, improving resolution of hydrogen bonding between the hydroxymethyl group and adjacent molecules .

Q. How does the hydroxymethyl-pyrrolidine substituent influence pharmacokinetic properties compared to non-hydroxylated analogs?

  • Answer :

  • Solubility : The hydroxymethyl group increases aqueous solubility (logP reduced by ~0.5 units vs. methyl-substituted analogs) .
  • Metabolic stability : In vitro microsomal assays show slower oxidation (t1/2_{1/2} > 60 min) due to hindered CYP3A4 access to the pyrrolidine ring .
  • Membrane permeability : Cell-based assays (e.g., Caco-2) indicate moderate permeability (Papp_{\text{app}} ~5 × 106^{-6} cm/s), balancing hydrophilicity and lipophilicity .

Q. What experimental evidence supports or contradicts the proposed mechanism of enzyme inhibition by this compound?

  • Answer :

  • Support : Kinetic assays show non-competitive inhibition of acetylcholinesterase (Ki = 2.3 µM), with Lineweaver-Burk plots confirming unchanged Vmax_{\text{max}} .
  • Contradictions : X-ray structures reveal no direct binding to the active site, suggesting allosteric modulation. Follow-up SPR assays confirm weak binding (KD_D = 12 µM), implying secondary targets .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis OptimizationMicrowave-assisted alkylationPower: 150 W, 80°C, 30 min; Yield improvement: 25%
Structural ElucidationX-ray crystallography with SHELXL refinementResolution: <1.0 Å; R-factor: <5%
Enzyme Inhibition ProfilingFluorescence polarization assaysλex_{\text{ex}}: 485 nm; λem_{\text{em}}: 535 nm
Solubility AssessmentShake-flask method (PBS pH 7.4)Equilibrium time: 24 hr; HPLC quantification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one

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